molecular formula C18H38ClN B13396850 Octadec-9-en-1-amine--hydrogen chloride (1/1) CAS No. 19183-31-4

Octadec-9-en-1-amine--hydrogen chloride (1/1)

Cat. No.: B13396850
CAS No.: 19183-31-4
M. Wt: 304.0 g/mol
InChI Key: LPJKDVHMUUZHRY-UHFFFAOYSA-N
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Description

The compound’s molecular weight is 300.0 g/mol (amine) + 36.46 g/mol (HCl) = 336.46 g/mol. Its structure is characterized by a long hydrophobic tail and a hydrophilic ammonium head, making it amphiphilic .

Applications This compound is utilized in biochemical and materials science research, particularly in crystallization studies as a surfactant or phase-transfer agent.

Properties

CAS No.

19183-31-4

Molecular Formula

C18H38ClN

Molecular Weight

304.0 g/mol

IUPAC Name

octadec-9-en-1-amine;hydrochloride

InChI

InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H

InChI Key

LPJKDVHMUUZHRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Oleylamide

  • Oleylamine reacts with fatty acid derivatives, such as oleic acid, under coupling conditions.
  • Activation of oleic acid with coupling reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates amide bond formation.
  • The reaction typically occurs in a polar aprotic solvent such as DMF at ambient temperature.
  • The product, oleylamide, is purified via chromatography.

Conversion to Oleylamine Hydrochloride

  • Oleylamide can be converted into oleylamine hydrochloride by treatment with hydrochloric acid, similar to the direct method.
  • Alternatively, oleylamine can be directly protonated during the lipidation process if HCl is introduced during the coupling steps.

Reaction Conditions:

  • Oleylamide is dissolved in ethanol or DCM.
  • Hydrochloric acid is added dropwise under stirring.
  • The mixture is concentrated, and the salt precipitate is isolated by filtration.

Synthesis of Oleylamine Hydrochloride from Oleylamide

  • The process involves protonation of the amide nitrogen, leading to the formation of the hydrochloride salt.
  • This method offers better control over purity and allows for the synthesis of derivatives with specific functionalization.

Industrial-Scale Synthesis via Gas-Phase or Continuous Reaction

Process Overview

In large-scale manufacturing, oleylamine hydrochloride can be produced via gas-phase or continuous liquid-phase reactions, employing controlled heating and acid gas passing techniques.

Gas-Phase Acidification

  • Oleylamine is heated in the presence of gaseous hydrogen chloride (HCl).
  • The HCl gas reacts with oleylamine vapor, forming oleylamine hydrochloride directly in the gas phase.
  • The product is condensed and collected as a crystalline solid.

Continuous Liquid-Phase Reaction

  • Oleylamine solution is continuously fed into a reactor where HCl gas is bubbled through.
  • The reaction is maintained at controlled temperatures (typically between 100°C and 150°C).
  • The resulting salt precipitates out and is filtered, washed, and dried.

Advantages:

  • High throughput and consistent quality.
  • Suitable for large-scale production with minimal waste.

Purification and Characterization

Post-synthesis, oleylamine hydrochloride is purified through recrystallization, filtration, and drying. Characterization techniques include:

Summary of Reaction Conditions and Yields

Method Reactants Solvent Conditions Yield Remarks
Acid-base neutralization Oleylamine + HCl Ethanol, ether Room temperature, stirring ~90% Suitable for small-scale synthesis
Lipidation + salt formation Oleylamide + HCl Ethanol, DCM Ambient temperature 80-90% Produces high-purity salt
Gas-phase reaction Oleylamine vapor + HCl gas N/A 100-150°C High yield Industrial scale
Continuous process Oleylamine + HCl gas Reactor 100-150°C Consistent quality Large-scale production

Chemical Reactions Analysis

Types of Reactions

Octadec-9-en-1-amine–hydrogen chloride (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduction products.

    Substitution: The amine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of octadec-9-en-1-amine–hydrogen chloride (1/1) can produce aldehydes, ketones, and carboxylic acids.

    Reduction: Reduction can yield primary and secondary amines.

    Substitution: Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

Octadec-9-en-1-amine–hydrogen chloride (1/1) has a wide range of scientific research applications, including:

    Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.

    Biology: The compound is used in the synthesis of nanoparticles and as a stabilizing agent in biological experiments.

    Industry: Octadec-9-en-1-amine–hydrogen chloride (1/1) is used in the production of lubricants, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of octadec-9-en-1-amine–hydrogen chloride (1/1) involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their properties and affecting cellular processes. It can also act as a stabilizing agent for nanoparticles, influencing their behavior and interactions in biological systems.

Comparison with Similar Compounds

Hexadecyltrimethylammonium Chloride (HTAC)

  • Molecular Formula : C₁₉H₄₂ClN
  • Structure : A quaternary ammonium salt with a saturated 16-carbon chain and three methyl groups attached to the nitrogen.
  • Key Differences: Charge and Solubility: HTAC is permanently cationic, offering higher water solubility compared to the primary amine hydrochloride, which may form micelles at critical concentrations. Applications: HTAC is widely used as a surfactant in detergents and nanoparticle synthesis, whereas Octadec-9-en-1-amine HCl is more niche, employed in crystallization and catalysis .

MEGA 9 (Nonanoyl-N-methylglucamide)

  • Molecular Formula: C₁₆H₃₃NO₆
  • Structure: A non-ionic surfactant with a glucamide head group and a 9-carbon acyl chain.
  • Key Differences: Polarity: MEGA 9 is non-ionic, making it milder for protein stabilization, while the cationic nature of Octadec-9-en-1-amine HCl may disrupt electrostatic interactions. Chain Length and Unsaturation: MEGA 9 has a shorter, saturated chain, reducing its hydrophobicity compared to the unsaturated C18 chain of the target compound .

(R)-17•HCl (Chiral Amine Hydrochloride)

  • Structure : A chiral amine hydrochloride referenced in asymmetric hydrogenation studies.
  • Key Differences :
    • Stereochemistry : (R)-17•HCl is enantiomerically pure, whereas Octadec-9-en-1-amine HCl lacks chiral centers unless resolved.
    • Catalytic Utility : (R)-17•HCl is part of a metal-free hydrogenation catalyst system, highlighting its role in enantioselective synthesis, while the target compound’s applications are less defined in catalysis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Octadec-9-en-1-amine HCl C₁₈H₃₇N·HCl 336.46 Unsaturated C18 chain, primary amine Crystallization, surfactants
Hexadecyltrimethylammonium Chloride C₁₉H₄₂ClN 320.0 Quaternary ammonium, saturated C16 Detergents, nanoparticle synthesis
MEGA 9 C₁₆H₃₃NO₆ 335.44 Non-ionic, glucamide head Protein stabilization, membrane studies
(R)-17•HCl Not specified ~300 (estimated) Chiral amine, enantioselective Asymmetric hydrogenation catalysts

Research Findings and Functional Insights

  • Synthesis and Cost : Octadec-9-en-1-amine HCl can be synthesized from oleylamine (unsaturated C18 amine) via direct protonation, offering cost advantages over chiral amines requiring resolution steps .
  • Performance in Crystallization : Its unsaturated chain may enhance fluidity in lipidic cubic phases compared to saturated analogs like HTAC, improving molecular diffusion in crystal growth .
  • Environmental and Safety Profile : Unlike mercury-based compounds (e.g., Mercury(II) acetate in ), this compound is less toxic but requires handling precautions due to its irritant properties .

Biological Activity

Octadec-9-en-1-amine hydrochloride, commonly known as oleylamine hydrochloride, is a linear unsaturated primary amine with significant biological activity. Its molecular formula is C₁₈H₃₅NH₂·HCl, and it is characterized by a long hydrophobic hydrocarbon tail and an amine functional group. This unique structure contributes to its versatility in various applications, particularly in nanotechnology and pharmaceutical fields.

  • Molecular Weight : Approximately 304.0 g/mol
  • Appearance : Clear and colorless liquid, with potential yellowish tint due to impurities
  • Boiling Point : Not specified in available literature

Oleylamine hydrochloride exhibits biological activity primarily through its interactions with cellular components. It acts as a surfactant and stabilizing agent in nanoparticle synthesis, facilitating the formation of stable complexes with metal ions and other biomolecules. This property is crucial for applications in drug delivery systems, where oleylamine can enhance the solubility and bioavailability of therapeutic agents.

Table 1: Comparison of Oleylamine Hydrochloride with Related Compounds

Compound NameStructure TypeUnique Features
Oleic AcidFatty AcidContains one double bond; precursor to oleylamine
ElaidylamineTrans IsomerSimilar structure but differs in double bond geometry
StearylamineSaturated AmineLacks double bond; used primarily as a surfactant
PalmitoylamineSaturated AmineShorter carbon chain compared to oleylamine

Applications in Nanotechnology

Oleylamine hydrochloride plays a vital role in the synthesis of nanoparticles. It serves both as a solvent and a stabilizing agent, which helps prevent agglomeration of nanoparticles during fabrication processes. The compound's ability to form complexes enhances the efficiency of drug delivery systems by improving the stability and targeting of therapeutic agents.

Biological Studies

Research has shown that oleylamine hydrochloride exhibits various biological activities:

  • Antitumor Activity : In vitro studies have indicated that oleylamine can induce apoptosis in cancer cells, demonstrating potential as an anticancer agent.
  • Cellular Interactions : The compound has been studied for its effects on cellular membranes, influencing permeability and transport mechanisms.
  • Antioxidant Properties : Oleylamine has shown potential in reducing oxidative stress within cells, which is critical for maintaining cellular health.

Case Study: Antitumor Effects on A549 Cells

A recent study investigated the antitumor activity of oleylamine derivatives against human lung cancer cell lines (A549). The findings revealed a marked inhibitory effect on cell proliferation, suggesting that oleylamine derivatives could be developed further for therapeutic applications.

Safety Profile

Oleylamine hydrochloride is classified under several hazard categories:

  • Acute Toxicity (Oral) : Category 4
  • Skin Corrosion/Irritation : Category 1B
  • Specific Target Organ Toxicity (Single Exposure) : Category 3
  • Specific Target Organ Toxicity (Repeated Exposure) : Category 2
  • Aquatic Hazard : Acute and chronic hazards noted

These classifications highlight the necessity for careful handling and usage in laboratory settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octadec-9-en-1-amine Hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination of oleic acid derivatives or direct hydrochlorination of octadec-9-en-1-amine. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of HCl are critical. Impurities like unreacted amine or over-hydrochlorinated products can arise if pH is not tightly controlled (pH 4–6 recommended) . Characterization via 1H^1H-NMR (e.g., δ 5.3 ppm for the alkene proton) and FT-IR (N–H stretch at ~2800 cm1^{-1}) is essential to confirm purity .

Q. What analytical techniques are recommended for quantifying Octadec-9-en-1-amine Hydrochloride in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210 nm) is standard, using a C18 column and mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid. For trace analysis, LC-MS/MS in positive ion mode (m/z 284.3 [M+H]+^+) improves sensitivity. Calibration curves must be validated against certified reference standards to minimize matrix effects .

Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Octadec-9-en-1-amine Hydrochloride is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in nonpolar solvents like hexane. Solubility in water is limited (~2.5 mg/mL at 25°C), requiring sonication or mild heating (40–50°C) for aqueous applications. Researchers should pre-test solubility to avoid precipitation in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-UV analysis reveal that the compound degrades via hydrolysis of the amine-HCl bond at pH > 6. For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are recommended. Conflicting data often arise from differences in residual moisture content during testing .

Q. What strategies optimize the compound’s use in lipid nanoparticle (LNP) formulations for drug delivery?

  • Methodological Answer : As a cationic lipid, Octadec-9-en-1-amine Hydrochloride requires precise molar ratios with neutral lipids (e.g., DSPC) and PEG-lipids to balance encapsulation efficiency and cytotoxicity. Dynamic light scattering (DLS) for particle size (target 80–120 nm) and zeta potential (+25 to +35 mV) is critical. In vitro transfection efficiency should be validated using luciferase reporter assays .

Q. How do structural analogs of Octadec-9-en-1-amine Hydrochloride compare in modulating membrane permeability in Gram-negative bacteria?

  • Methodological Answer : Comparative studies using analogs with varying alkyl chain lengths (C16 vs. C18) and double-bond positions (Δ9 vs. Δ6) reveal that the Δ9 configuration enhances membrane disruption in E. coli (MIC = 8 µg/mL). Fluorescence assays with propidium iodide confirm permeability changes. Synergistic effects with antibiotics like ciprofloxacin should be tested via checkerboard assays .

Q. What computational methods predict the compound’s interaction with biological targets, such as ion channels or enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., TRPV1 or acetylcholinesterase) can identify binding affinities. QSAR models trained on analogous amine hydrochlorides predict logP (experimental: 4.2) and toxicity endpoints (e.g., LD50) .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

  • Methodological Answer : Implement a standardized protocol for 13C^13C-NMR (e.g., 125 MHz, CDCl3) to track variability in alkene geometry (cis vs. trans). Statistical tools like principal component analysis (PCA) on FT-IR spectra (500–4000 cm1^{-1}) can distinguish batch differences. Cross-validate with elemental analysis (C, H, N ± 0.3%) .

Q. What are the best practices for validating impurity profiles in Octadec-9-en-1-amine Hydrochloride?

  • Methodological Answer : Follow ICH Q3A guidelines, using HPLC-MS to identify impurities such as residual oleylamine (m/z 268.3) or oxidation byproducts. Spike recovery experiments (90–110%) and LOQ determination (0.05% w/w) ensure method robustness. Compare against pharmacopeial standards where available .

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